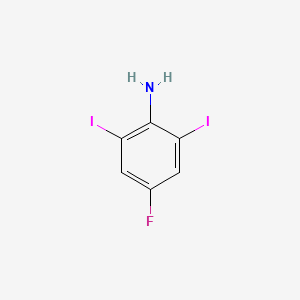

4-Fluoro-2,6-diiodoaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenamine, 4-fluoro-2,6-diiodo- is an aromatic amine compound with the molecular formula C6H4FI2N and a molecular weight of 362.91 g/mol . This compound is characterized by the presence of fluorine and iodine atoms at the 4, 2, and 6 positions on the benzene ring, respectively. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-fluoro-2,6-diiodo- typically involves the halogenation of aniline derivatives. One common method is the iodination of 4-fluoroaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of Benzenamine, 4-fluoro-2,6-diiodo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste.

Chemical Reactions Analysis

Direct Iodination

A halogenation protocol using iodine (I₂) and silver sulfate (Ag₂SO₄) in dichloromethane (DCM) achieves para-selectivity for aromatic iodination. For 4-fluoro-2,6-diiodoaniline, this method yields 31% under optimized conditions . The reaction proceeds via electrophilic aromatic substitution, where the fluorine atom directs iodination to the ortho and para positions relative to the amino group.

Table 1: Halogenation Conditions for this compound

| Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| I₂, Ag₂SO₄ | DCM | RT | 31 |

Cross-Coupling Reactions

While direct data on this compound is limited, analogous iodoanilines (e.g., 2-fluoro-4-iodoaniline) undergo Ullmann-Goldberg couplings. These reactions typically employ:

-

Copper(I) iodide (CuI) as a catalyst

-

N,N'-Dimethylethylenediamine (DMEDA) as a ligand

-

Potassium phosphate (K₃PO₄) as a base

For example, coupling 2-fluoro-4-iodoaniline with morpholin-3-one under microwave irradiation (160°C, 2h) achieves yields up to 94% . Similar conditions may apply to this compound, enabling access to complex heterocycles.

Regioselective Functionalization

The fluorine atom significantly influences reaction regioselectivity:

Nitration and Sulfonation

Electrophilic attacks preferentially occur at the meta position relative to fluorine due to its strong electron-withdrawing effect. For instance, nitration of halogenated anilines in tetrahydrofuran (THF) with lithium hexamethyldisilazane (LiHMDS) proceeds at the meta-fluorine site .

Table 2: Regioselectivity in Electrophilic Substitution

| Reaction Type | Preferred Position | Yield Range (%) |

|---|---|---|

| Nitration | meta to F | 28–49 |

| Iodination | para to NH₂ | 31–94 |

Challenges and Limitations

Scientific Research Applications

Benzenamine, 4-fluoro-2,6-diiodo- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in the development of diagnostic agents and therapeutic drugs.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-fluoro-2,6-diiodo- involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

- Benzenamine, 4-fluoro-2,6-dichloro-

- Benzenamine, 4-fluoro-2,6-dibromo-

- Benzenamine, 4-fluoro-2,6-dimethyl-

Uniqueness

Benzenamine, 4-fluoro-2,6-diiodo- is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. These properties include higher molecular weight, increased reactivity, and enhanced binding affinity in biological systems compared to its analogs .

Biological Activity

4-Fluoro-2,6-diiodoaniline (C6H4F I2 N) is a halogenated aniline derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and material science. This article explores the compound's biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features two iodine atoms and one fluorine atom attached to a benzene ring with an amino group. Its structure can be represented as follows:

The presence of halogens significantly influences the compound's reactivity and biological properties.

Anticancer Properties

Recent studies highlight the potential of this compound as an inhibitor of hypoxia-inducible factor 2 alpha (HIF-2α), a protein implicated in cancer progression. HIF-2α inhibitors are being researched for their ability to suppress tumor growth in various cancers. For instance:

- Study Findings : A study indicated that certain halogenated anilines exhibit significant inhibitory activity against HIF-2α, suggesting that this compound could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of halogenated anilines have been well documented. Compounds like this compound have shown activity against various bacterial strains:

- Case Study : A comparative study on the antimicrobial effects of different halogenated anilines demonstrated that compounds with multiple halogens exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Direct Halogenation : This method involves the electrophilic substitution of iodine and fluorine onto an aniline precursor.

- Amination Reactions : Utilizing acid-catalyzed amination processes can yield high conversions with specific conditions tailored for halogenated substrates .

Table 1: Anticancer Activity of Halogenated Anilines

Table 2: Antimicrobial Activity Against Bacterial Strains

Properties

CAS No. |

88162-54-3 |

|---|---|

Molecular Formula |

C6H4FI2N |

Molecular Weight |

362.91 g/mol |

IUPAC Name |

4-fluoro-2,6-diiodoaniline |

InChI |

InChI=1S/C6H4FI2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 |

InChI Key |

FWWRDABZYSASMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1I)N)I)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.